

An In-depth Technical Guide to 3-Nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Nitrobenzonitrile

Cat. No.: B078329

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Introduction

3-Nitrobenzonitrile, with the CAS number 619-24-9, is an organic compound featuring both a nitro group (-NO₂) and a nitrile group (-CN) attached to a benzene ring at the meta position.^[1] This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.^[1] It typically appears as a pale yellow crystalline powder or needles.^{[1][2]} Its chemical versatility, stemming from the reactivity of its functional groups, has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.^[1] Furthermore, it has found a niche application in analytical chemistry as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.^{[2][3]}

Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of **3-Nitrobenzonitrile** is presented below. This data is essential for its handling, storage, and application in various chemical processes.

Property	Value	Reference(s)
CAS Number	619-24-9	[4]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[4]
Molecular Weight	148.12 g/mol	[5][4]
Appearance	Yellowish crystalline powder or needles	[1][2]
Melting Point	114-117 °C	[1]
Boiling Point	164-166 °C	
Density	0.33 g/cm ³ at 20 °C	
Bulk Density	~500 kg/m ³	
Water Solubility	1.7 g/L at 25 °C	
Solubility in Ether	Very soluble	[1]
Vapor Pressure	0.00217 mmHg	
logP	1.17	
SMILES	C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N	[5]
InChI	1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H	[5]

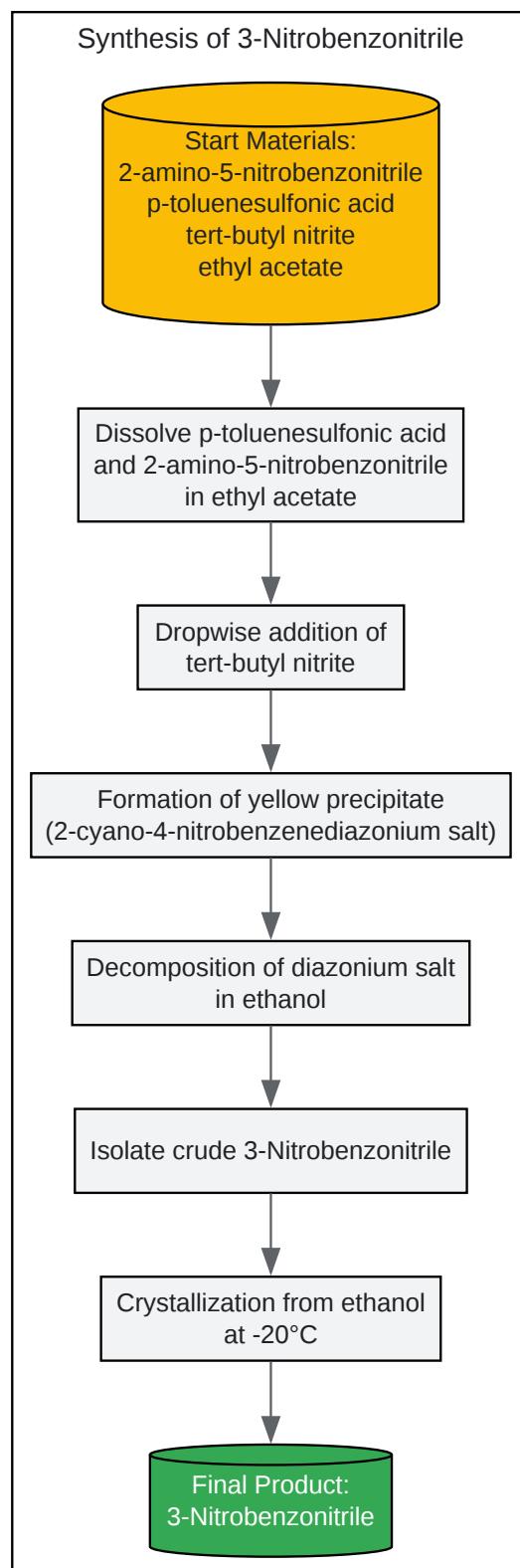
Synthesis and Experimental Protocols

One documented method for the synthesis of **3-Nitrobenzonitrile** involves the decomposition of a diazonium salt derived from 2-amino-5-nitrobenzonitrile.[6]

Experimental Protocol: Synthesis via Diazonium Salt Decomposition[6]

- Dissolve p-toluenesulfonic acid monohydrate (3 mmol) in 15 mL of ethyl acetate.
- Add 2-amino-5-nitrobenzonitrile (3 mmol) to the solution.

- Add tert-butyl nitrite (9 mmol) dropwise to the mixture, which will result in the formation of a yellow precipitate of 2-cyano-4-nitrobenzenediazonium p-toluenesulfonate.
- The diazonium salt is then decomposed in ethanol to yield **3-Nitrobenzonitrile**.
- The final product can be isolated as an off-white solid and further purified by crystallization from an ethanol solution at -20°C.

[Click to download full resolution via product page](#)**Synthesis of 3-Nitrobenzonitrile via Diazonium Salt.**

Chemical Reactivity and Applications in Drug Development

The chemical behavior of **3-Nitrobenzonitrile** is dominated by its two functional groups.^[1] The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) under certain conditions.^[1] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a variety of derivatives.^[1]

These reactive properties make **3-Nitrobenzonitrile** a crucial building block in the synthesis of pharmaceuticals. For example, the nitro group can be reduced to an amino group, a common transformation in the construction of heterocyclic systems found in many biologically active compounds.^[1]

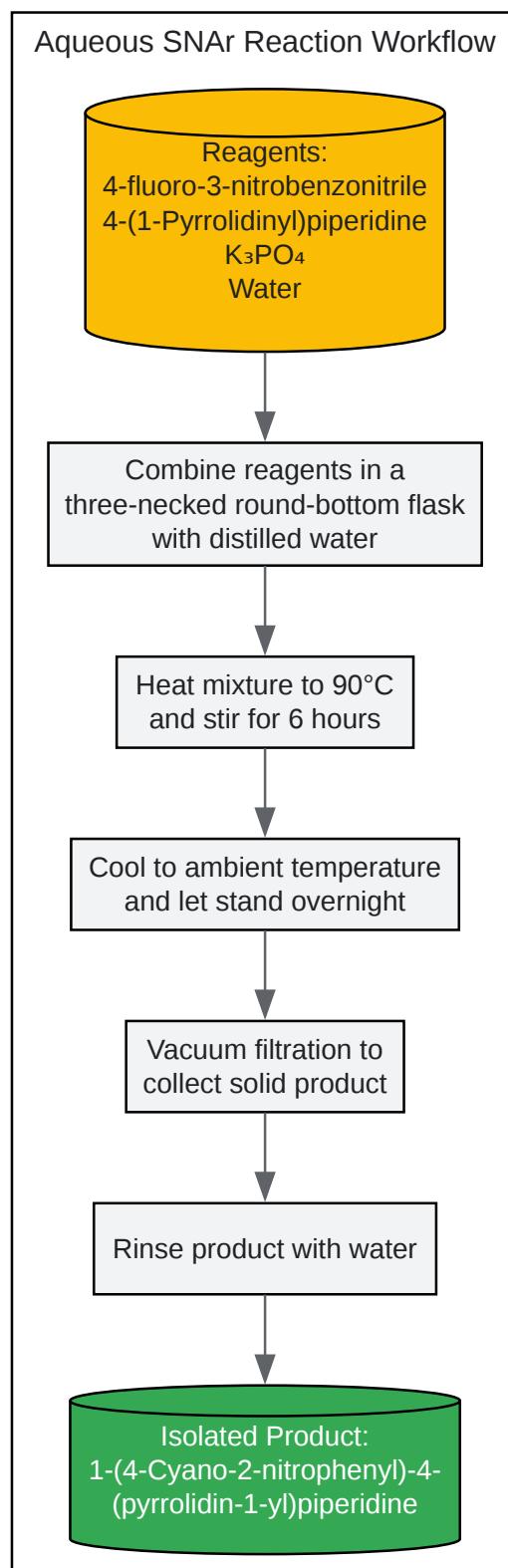
Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

A scalable and environmentally friendly SNAr reaction using 4-fluoro-**3-nitrobenzonitrile** (a closely related compound) has been demonstrated in water, showcasing a sustainable synthetic route.^[7] This type of reaction is fundamental in pharmaceutical process chemistry.

Experimental Protocol: Aqueous SNAr Reaction^[7]

- To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).
- Dissolve K₃PO₄ (55.1 mmol, 1.11 equiv) in the water.
- Add 4-(1-Pyrrolidinyl)piperidine (50.2 mmol, 1.01 equiv) and dissolve.
- Add 4-fluoro-**3-nitrobenzonitrile** (49.8 mmol, 1.00 equiv).
- Rinse the flask with an additional 10 mL of distilled water.
- Heat the reaction mixture to 90 °C and stir for 6 hours.
- Cool the mixture to ambient temperature and allow it to stand overnight without agitation.

- Collect the resulting solid product by vacuum filtration and rinse twice with water.



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Workflow for an aqueous SNAr reaction.

Safety and Handling

3-Nitrobenzonitrile is a hazardous substance and requires careful handling in a laboratory setting.[5][8] It is harmful if swallowed, inhaled, or in contact with skin.[5] Metabolism of the compound may release cyanide, which can lead to severe health effects.[8]

Hazard Class & Statement	Precautionary Measures & PPE	Reference(s)
Acute Toxicity (Oral)	H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.	[9]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.	[9]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.	[8]
Eye Irritation	Causes eye irritation. Wear eye protection such as safety goggles. If in eyes, rinse cautiously with water for several minutes.	[8]
Personal Protective Equipment (PPE)	Eyeshields, protective gloves (Nitrile rubber recommended), dust mask (type N95 or P2), and protective clothing are necessary.	[8]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.	[8]
Stability	Stable under normal storage and handling conditions. Avoid	[8]

dust formation as fine dust can lead to the danger of a dust explosion.

Disposal	Dispose of contents and container to an approved waste disposal plant.	[10]
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References

- 1. nbinno.com [nbino.com]
- 2. 3-Nitrobenzonitrile | 619-24-9 [chemicalbook.com]
- 3. 3-Nitrobenzonitrile 98 619-24-9 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Nitrobenzonitrile(619-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
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